molecular formula C6H10O B2659827 1-Cyclopropylpropan-1-one CAS No. 6704-19-4

1-Cyclopropylpropan-1-one

Cat. No.: B2659827
CAS No.: 6704-19-4
M. Wt: 98.145
InChI Key: JXAVVBPORYWDME-UHFFFAOYSA-N
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Description

1-Cyclopropylpropan-1-one is a chemical compound with the molecular formula C6H10O . It has a molecular weight of 98.14 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group (a three-carbon ring) attached to a propanone group (a three-carbon chain with a carbonyl group at one end) .

Scientific Research Applications

In Vitro Human Epidermal Penetration Studies

1-Cyclopropylpropan-1-one, and related compounds, have been studied for their dermal absorption characteristics. For instance, 1-Bromopropane (1-BP) has been examined for its epidermal penetration properties using human epidermal membranes, revealing insights into the type and duration of exposure's influence on absorption potential (Frasch, Dotson, & Barbero, 2011).

Chemical Synthesis and Mechanistic Studies

Various studies have focused on the synthesis and reaction mechanisms of compounds related to this compound. Research includes the creation of bi(cyclopropylidenes) through CuCl2-induced carbene dimerization of 1-bromo-1-lithiocyclopropanes, providing valuable information for chemical synthesis and understanding reaction pathways (Borer & Neuenschwander, 1997).

Photodissociation and Reaction Dynamics

The photodissociation of cyclopropane ions, including 1-iodopropane ions, was investigated to understand the role of conformation-specific pathways in chemical reactions. This research has implications in reaction control and understanding the mechanisms of various chemical processes (Park, Kim, & Kim, 2002).

Biological Activity and Ethylene Inhibition

1-Methylcyclopropene (1-MCP), a compound structurally related to this compound, has been studied extensively for its role in inhibiting ethylene perception in plants. This research has led to a deeper understanding of ethylene's role in ripening and senescence, with potential applications in agriculture and food preservation (Watkins, 2006).

Enantioselective Synthesis

Research on 1-(1-alkynyl)cyclopropyl ketones, which are structurally related to this compound, has included the development of methods for enantioselective synthesis. These methods have implications for the production of optically active compounds (Zhang & Zhang, 2012).

Cyclopropane Moiety in Natural Products

The cyclopropane moiety, a key feature in this compound, is found in a variety of natural products with diverse biological activities. Research in this area includes isolation, total synthesis, and exploration of biological activities of these natural compounds (Coleman & Hudson, 2016).

Safety and Hazards

1-Cyclopropylpropan-1-one is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Properties

IUPAC Name

1-cyclopropylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-6(7)5-3-4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAVVBPORYWDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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